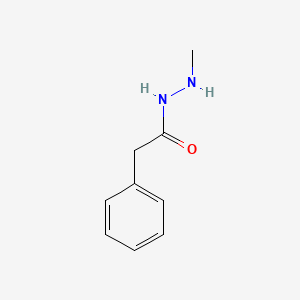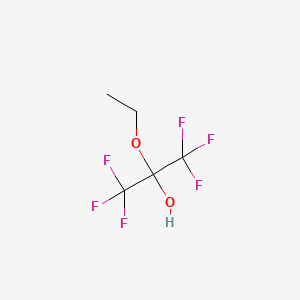
Dimethylphosphinic fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylphosphinic fluoride is an organophosphorus compound with the molecular formula C₂H₆FOP. It is a colorless liquid known for its reactivity and is used in various chemical processes. The compound is characterized by the presence of a phosphorus atom bonded to two methyl groups and a fluorine atom, making it a unique member of the organophosphorus family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethylphosphinic fluoride can be synthesized through several methods. One common approach involves the reaction of dimethylphosphinic acid with a fluorinating agent such as hydrogen fluoride (HF) or sodium fluoride (NaF). The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where dimethylphosphinic acid is treated with a fluorinating agent. The process is optimized to maximize yield and purity, with careful control of temperature and pressure to prevent side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylphosphinic fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylphosphinic oxide.
Reduction: It can be reduced to form dimethylphosphine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form dimethylphosphinic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) are employed under basic conditions.
Major Products Formed:
Oxidation: Dimethylphosphinic oxide.
Reduction: Dimethylphosphine.
Substitution: Dimethylphosphinic acid.
Wissenschaftliche Forschungsanwendungen
Dimethylphosphinic fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers
Wirkmechanismus
The mechanism by which dimethylphosphinic fluoride exerts its effects involves the interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Methylphosphonyl difluoride: Another organophosphorus compound with similar reactivity but different applications, primarily in chemical warfare.
Dimethylphosphinic acid: A related compound where the fluorine atom is replaced by a hydroxyl group.
Uniqueness: Dimethylphosphinic fluoride is unique due to its specific reactivity profile, particularly its ability to undergo substitution reactions with nucleophiles. This makes it a valuable reagent in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
753-70-8 |
|---|---|
Molekularformel |
C2H6FOP |
Molekulargewicht |
96.04 g/mol |
IUPAC-Name |
[fluoro(methyl)phosphoryl]methane |
InChI |
InChI=1S/C2H6FOP/c1-5(2,3)4/h1-2H3 |
InChI-Schlüssel |
NHKHGBLJJQYXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


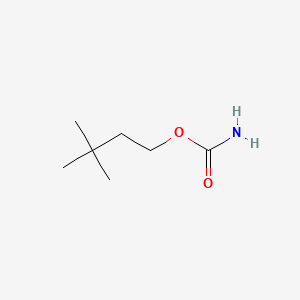
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)


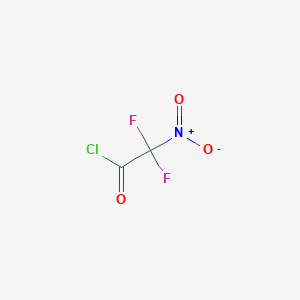
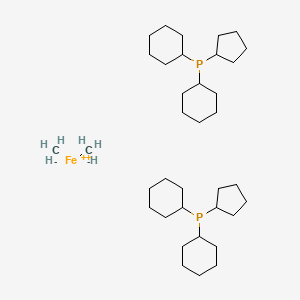
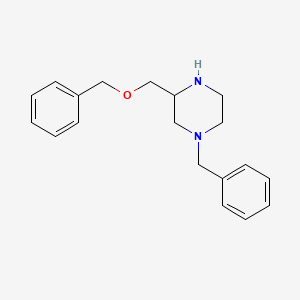
![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
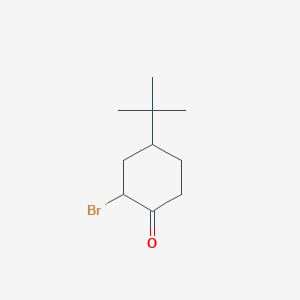
![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)
